N-(4-methylphenyl)-N'-(4-phenylbutan-2-yl)oxamide
Overview
Description
N-(4-methylphenyl)-N’-(4-phenylbutan-2-yl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are a type of amide derived from oxalic acid This compound features a 4-methylphenyl group and a 4-phenylbutan-2-yl group attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-(4-phenylbutan-2-yl)oxamide typically involves the reaction of 4-methylphenylamine with 4-phenylbutan-2-ylamine in the presence of oxalyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization or chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N’-(4-phenylbutan-2-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide groups into amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions might involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxamides with higher oxidation states, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity and potential therapeutic effects.
Medicine: Research could explore its use as a drug candidate or in drug delivery systems.
Industry: It might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N’-(4-phenylbutan-2-yl)oxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethyl oxamide: A simpler oxamide with two methyl groups.
N,N’-diphenyl oxamide: An oxamide with two phenyl groups.
N-(4-methylphenyl)-N’-phenyl oxamide: Similar to the target compound but with a simpler alkyl chain.
Uniqueness
N-(4-methylphenyl)-N’-(4-phenylbutan-2-yl)oxamide is unique due to the presence of both a 4-methylphenyl group and a 4-phenylbutan-2-yl group. This combination of substituents might confer unique chemical properties and biological activities, making it a compound of interest for further research.
Properties
IUPAC Name |
N-(4-methylphenyl)-N'-(4-phenylbutan-2-yl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-12-17(13-9-14)21-19(23)18(22)20-15(2)10-11-16-6-4-3-5-7-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSBBSNORVUCIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC(C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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